Cas no 101259-09-0 (3-acetamido-4-methylthiophene-2-carboxylic acid)

3-Acetamido-4-methylthiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene core substituted with an acetamido group at the 3-position, a methyl group at the 4-position, and a carboxylic acid at the 2-position. This structure imparts versatility in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals. The acetamido and carboxylic acid functionalities enhance reactivity, enabling further derivatization through amidation, esterification, or coupling reactions. Its methyl substitution offers steric and electronic modulation, influencing regioselectivity in subsequent transformations. The compound’s well-defined purity and stability make it suitable for research applications requiring precise molecular frameworks. Its utility in medicinal chemistry is underscored by its potential as an intermediate in bioactive molecule development.
3-acetamido-4-methylthiophene-2-carboxylic acid structure
101259-09-0 structure
Product name:3-acetamido-4-methylthiophene-2-carboxylic acid
CAS No:101259-09-0
MF:C8H9NO3S
MW:199.226960897446
MDL:MFCD08695691
CID:1128395
PubChem ID:16640029

3-acetamido-4-methylthiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenecarboxylic acid, 3-(acetylamino)-4-methyl-
    • 3-acetamido-4-methylthiophene-2-carboxylic acid
    • MDL: MFCD08695691
    • Inchi: 1S/C8H9NO3S/c1-4-3-13-7(8(11)12)6(4)9-5(2)10/h3H,1-2H3,(H,9,10)(H,11,12)
    • InChI Key: CGHITHWUISTIIY-UHFFFAOYSA-N
    • SMILES: C1(C(O)=O)SC=C(C)C=1NC(C)=O

Computed Properties

  • Exact Mass: 199.03037

Experimental Properties

  • Density: 1.414±0.06 g/cm3(Predicted)
  • Melting Point: 167 °C
  • Boiling Point: 411.5±45.0 °C(Predicted)
  • PSA: 66.4
  • pka: 3.71±0.10(Predicted)

3-acetamido-4-methylthiophene-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-3055211-2.5g
3-acetamido-4-methylthiophene-2-carboxylic acid
101259-09-0 95.0%
2.5g
$1063.0 2025-03-19
Enamine
EN300-3055211-0.25g
3-acetamido-4-methylthiophene-2-carboxylic acid
101259-09-0 95.0%
0.25g
$498.0 2025-03-19
Enamine
EN300-3055211-0.5g
3-acetamido-4-methylthiophene-2-carboxylic acid
101259-09-0 95.0%
0.5g
$520.0 2025-03-19
Enamine
EN300-3055211-0.1g
3-acetamido-4-methylthiophene-2-carboxylic acid
101259-09-0 95.0%
0.1g
$476.0 2025-03-19
Enamine
EN300-3055211-5g
3-acetamido-4-methylthiophene-2-carboxylic acid
101259-09-0
5g
$1572.0 2023-09-05
Enamine
EN300-3055211-0.05g
3-acetamido-4-methylthiophene-2-carboxylic acid
101259-09-0 95.0%
0.05g
$455.0 2025-03-19
Enamine
EN300-3055211-5.0g
3-acetamido-4-methylthiophene-2-carboxylic acid
101259-09-0 95.0%
5.0g
$1572.0 2025-03-19
Enamine
EN300-3055211-1.0g
3-acetamido-4-methylthiophene-2-carboxylic acid
101259-09-0 95.0%
1.0g
$541.0 2025-03-19
Enamine
EN300-3055211-1g
3-acetamido-4-methylthiophene-2-carboxylic acid
101259-09-0
1g
$541.0 2023-09-05
Enamine
EN300-3055211-10g
3-acetamido-4-methylthiophene-2-carboxylic acid
101259-09-0
10g
$2331.0 2023-09-05

Additional information on 3-acetamido-4-methylthiophene-2-carboxylic acid

Introduction to 3-Acetamido-4-Methylthiophene-2-Carboxylic Acid (CAS No. 101259-09-0)

3-Acetamido-4-methylthiophene-2-carboxylic acid (CAS No. 101259-09-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for a variety of applications, including the development of novel therapeutic agents and the synthesis of complex organic molecules.

The chemical structure of 3-acetamido-4-methylthiophene-2-carboxylic acid consists of a thiophene ring substituted with an acetamido group at the 3-position and a methyl group at the 4-position, along with a carboxylic acid moiety at the 2-position. This arrangement confers the molecule with distinct electronic and steric properties, making it an attractive candidate for various chemical transformations and biological studies.

In recent years, significant advancements have been made in understanding the biological activities and potential therapeutic applications of 3-acetamido-4-methylthiophene-2-carboxylic acid. Research has shown that this compound exhibits promising anti-inflammatory and anti-cancer properties, which are attributed to its ability to modulate key signaling pathways involved in these diseases.

One notable study published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of 3-acetamido-4-methylthiophene-2-carboxylic acid. The researchers found that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition was linked to the compound's ability to suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor involved in inflammation.

Furthermore, preliminary studies have also explored the potential of 3-acetamido-4-methylthiophene-2-carboxylic acid as an anti-cancer agent. In vitro experiments demonstrated that this compound induced apoptosis in various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. The mechanism of action involves the modulation of apoptotic signaling pathways, such as the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.

The synthetic accessibility of 3-acetamido-4-methylthiophene-2-carboxylic acid has also been a subject of extensive research. Several efficient synthetic routes have been developed to produce this compound on a laboratory scale. One such method involves the reaction of 4-methylthiophene with acetyl chloride followed by carboxylation to yield the desired product. These synthetic strategies not only enhance the availability of 3-acetamido-4-methylthiophene-2-carboxylic acid but also provide opportunities for further structural modifications to optimize its biological activities.

In addition to its direct therapeutic applications, 3-acetamido-4-methylthiophene-2-carboxylic acid serves as an important building block in the synthesis of more complex molecules. Its unique functional groups make it suitable for various chemical reactions, including coupling reactions, esterifications, and amidations. These reactions enable chemists to create a wide range of derivatives with diverse biological properties, thereby expanding its potential utility in drug discovery and development.

The safety profile of 3-acetamido-4-methylthiophene-2-carboxylic acid is another critical aspect that has been investigated. Preclinical studies have shown that this compound exhibits low toxicity in animal models, suggesting its potential for safe use in therapeutic settings. However, further toxicological evaluations are necessary to fully understand its safety profile and ensure its suitability for clinical applications.

In conclusion, 3-acetamido-4-methylthiophene-2-carboxylic acid (CAS No. 101259-09-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, paving the way for innovative treatments in various diseases.

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